molecular formula C15H10Cl2N2O2 B11408508 2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B11408508
M. Wt: 321.2 g/mol
InChI Key: XOXPJXUWZXCHCD-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chlorophenoxy)methyl]oxirane: Another compound with a similar chlorophenoxy group but different ring structure.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to its specific combination of chlorophenyl and oxadiazole moieties, which confer distinct chemical and biological properties. Its dual chlorophenyl groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-6-2-1-5-10(11)15-19-18-14(21-15)9-20-13-8-4-3-7-12(13)17/h1-8H,9H2

InChI Key

XOXPJXUWZXCHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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